molecular formula C8H9N5 B1612662 2-Methyl-5-(2H-tetrazol-5-YL)aniline CAS No. 954848-82-9

2-Methyl-5-(2H-tetrazol-5-YL)aniline

Cat. No.: B1612662
CAS No.: 954848-82-9
M. Wt: 175.19 g/mol
InChI Key: IHCJPKKACAOHTO-UHFFFAOYSA-N
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Description

2-Methyl-5-(2H-tetrazol-5-YL)aniline is an organic compound with the molecular formula C9H11N5 It is characterized by the presence of a tetrazole ring attached to an aniline moiety, which is further substituted with a methyl group

Mechanism of Action

Target of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of certain proteins

Mode of Action

The mode of action of 2-Methyl-5-(2H-tetrazol-5-YL)aniline involves forming hydrogen bonds with amino acids in the active pockets of its targets . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes. The exact nature of these changes would depend on the specific target involved .

Result of Action

Some synthesized compounds related to it have shown cytotoxic activity against the a549 cell line . This suggests that this compound might have potential applications in cancer therapy, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2H-tetrazol-5-YL)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline structure. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-5-nitroaniline with sodium azide in the presence of a suitable catalyst can lead to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2H-tetrazol-5-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-Methyl-5-(2H-tetrazol-5-YL)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2H-tetrazol-5-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methyl-5-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJPKKACAOHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589900
Record name 2-Methyl-5-(2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954848-82-9
Record name 2-Methyl-5-(2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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